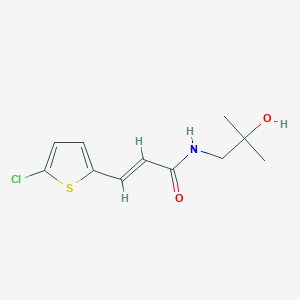

![molecular formula C13H15NO5S B7589324 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow, water-soluble powder that is commonly used as a reagent in biochemical assays. DTNB is used to measure the concentration of sulfhydryl groups in proteins, which is an important indicator of protein structure and function.

Mécanisme D'action

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid reacts with sulfhydryl groups in proteins to produce a yellow-colored compound called 5-thio-2-nitrobenzoic acid (TNB). The reaction is based on the reduction of the disulfide bond in 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid by the sulfhydryl group, which results in the formation of TNB. The reaction is reversible and can be monitored spectrophotometrically at 412 nm.

Biochemical and Physiological Effects:

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can cause a range of physiological effects, including muscle spasms, seizures, and respiratory failure.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is a widely used reagent in biochemical assays due to its high sensitivity and specificity for sulfhydryl groups. It is also relatively inexpensive and easy to use. However, 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid has some limitations, including its potential for interfering with other assays that use similar wavelengths, and its potential for reacting with other compounds in the sample.

Orientations Futures

There are several areas of research that could benefit from further investigation of 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid. One area is the development of new assays that use 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid to measure the activity of enzymes that contain sulfhydryl groups. Another area is the use of 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid in studies of oxidative stress and its role in various disease states. Finally, there is potential for the use of 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid in the development of new drugs that target sulfhydryl-containing enzymes.

Méthodes De Synthèse

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid can be synthesized by reacting 2-methyl-4-nitrobenzoic acid with thionyl chloride to produce 2-methyl-4-chlorobenzoic acid. The 2-methyl-4-chlorobenzoic acid is then reacted with sodium hydrosulfide to produce 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid.

Applications De Recherche Scientifique

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is commonly used in biochemical assays to measure the concentration of sulfhydryl groups in proteins. Sulfhydryl groups are important for protein structure and function, and changes in their concentration can indicate changes in protein activity. 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is also used in enzyme assays to measure the activity of enzymes that contain sulfhydryl groups. In addition, 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is used in studies of oxidative stress, as it can react with reactive oxygen species to produce a yellow color that can be measured spectrophotometrically.

Propriétés

IUPAC Name |

4-[(1,1-dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-8-6-10(2-3-11(8)13(16)17)14-12(15)9-4-5-20(18,19)7-9/h2-3,6,9H,4-5,7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLSJWCZJUTED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCS(=O)(=O)C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)

![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)

![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)

![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)

![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)

![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)

![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)

![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)

![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)